molecular formula C15H20O3 B8229882 2-(3-(Benzyloxy)-2,2-dimethylcyclobutyl)acetic acid

2-(3-(Benzyloxy)-2,2-dimethylcyclobutyl)acetic acid

Cat. No.: B8229882
M. Wt: 248.32 g/mol
InChI Key: WDUCXURFNUSJJV-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-2,2-dimethylcyclobutyl)acetic acid (CAS 2231673-80-4) is a cyclobutane-derived carboxylic acid featuring a benzyloxy substituent at the 3-position and two methyl groups at the 2,2-positions of the cyclobutane ring. The compound is commercially available through suppliers like Shanghai Jixiang Biotechnology Co., Ltd., emphasizing its relevance in pharmaceutical and materials research .

Properties

IUPAC Name

2-(2,2-dimethyl-3-phenylmethoxycyclobutyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-15(2)12(9-14(16)17)8-13(15)18-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUCXURFNUSJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OCC2=CC=CC=C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(Benzyloxy)-2,2-dimethylcyclobutyl)acetic acid is a compound with potential pharmacological significance. Its structure features a cyclobutane ring, which is known to influence biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a benzyloxy group attached to a dimethylcyclobutane moiety. The synthesis typically involves the reaction of 2,2-dimethylcyclobutanecarboxylic acid derivatives with benzyl alcohol under acidic conditions to form the benzyloxy derivative.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against a range of pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds can demonstrate MIC values as low as 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Mechanism of Action : The antimicrobial effect is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies illustrate the therapeutic potential of compounds related to this compound:

  • Study on Inflammatory Bowel Disease (IBD) :
    • Objective : To evaluate the anti-inflammatory effects in a murine model of IBD.
    • Findings : Treatment with a benzyloxy-substituted cyclobutane derivative resulted in reduced colonic inflammation and improved histological scores compared to the control group .
  • Antibacterial Efficacy :
    • Objective : To determine the efficacy against multi-drug resistant strains.
    • Findings : The compound showed significant activity against resistant strains of Staphylococcus aureus, indicating potential as an alternative therapeutic agent .

Research Findings Summary Table

Biological ActivityObservationsReference
Antimicrobial ActivityEffective against E. coli and S. aureus; MIC ~16 µg/mL
Anti-inflammatory EffectsInhibition of TNF-α and IL-6 production in vitro
IBD TreatmentReduced inflammation in murine model

Comparison with Similar Compounds

Benzyl 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate

  • Molecular Formula: C₁₈H₂₅NO₅ (Monoisotopic mass: 335.173 g/mol) .
  • Key Features: Replaces the cyclobutane ring with an oxetane ring, a four-membered ether known for improving metabolic stability in drug candidates. Includes a tert-butoxycarbonyl (Boc)-protected amine on the oxetane, enhancing solubility in organic solvents compared to the target compound’s benzyloxy group.
  • Functional Implications :
    • The Boc group enables selective deprotection for further functionalization, a versatility absent in the target compound.
    • Oxetane’s lower ring strain compared to cyclobutane may reduce synthetic challenges .

2-(3-Methylcyclobutyl)acetic Acid

  • Molecular Formula : C₇H₁₂O₂ (Exact mass: 128.0837 g/mol) .
  • Key Features :
    • Simplifies the cyclobutane scaffold by removing the benzyloxy and one methyl group.
    • Retains the acetic acid moiety but lacks steric hindrance from the bulky benzyloxy substituent.
  • Functional Implications: Reduced lipophilicity (clogP ~1.2 vs. ~3.5 for the target compound) may improve aqueous solubility. Potential for faster metabolic clearance due to smaller size .

Benzyl 2-(3-Oxocyclobutyl)acetate

  • Key Features :
    • Features a 3-oxocyclobutyl group instead of the dimethylcyclobutyl moiety .
  • Functional Implications :
    • The ketone introduces a polar electrophilic site, enabling nucleophilic additions (e.g., Grignard reactions), unlike the inert dimethylcyclobutyl group in the target compound.
    • Higher reactivity may limit stability under basic or reducing conditions .

Benzeneacetic Acid Esters with Bicyclic Systems

  • Example : Benzeneacetic acid, 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl ester .
  • Key Features :
    • Replaces the cyclobutane with a bicyclo[3.1.1]heptene framework, increasing structural rigidity.
  • Functional Implications :
    • Enhanced conformational rigidity could improve binding specificity in biological targets (e.g., enzyme active sites).
    • Higher molecular weight (estimated ~300 g/mol) may reduce bioavailability compared to the target compound .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
2-(3-(Benzyloxy)-2,2-dimethylcyclobutyl)acetic acid C₁₄H₁₈O₃ Benzyloxy, 2,2-dimethylcyclobutyl ~246.3 High lipophilicity, steric hindrance
Benzyl 2-(3-(((Boc)amino)methyl)oxetan-3-yl)acetate C₁₈H₂₅NO₅ Oxetane, Boc-protected amine 335.4 Metabolic stability, synthetic versatility
2-(3-Methylcyclobutyl)acetic acid C₇H₁₂O₂ 3-Methylcyclobutyl 128.1 Simplified structure, higher solubility
Benzyl 2-(3-oxocyclobutyl)acetate C₁₃H₁₄O₃ 3-Oxocyclobutyl ~218.2 Electrophilic ketone, reactive site
Benzeneacetic acid bicyclic ester derivative C₁₉H₂₂O₂ Bicyclo[3.1.1]heptene, dimethyl ~282.4 Rigid framework, potential bioactivity

Preparation Methods

Step 3.1: Alkylation of Cyclobutanol

3-Benzyloxy-2,2-dimethylcyclobutanol reacts with ethyl bromoacetate in the presence of a base:

Cyclobutanol+BrCH₂COOEtNaH, DMFEthyl 2-(3-(benzyloxy)-2,2-dimethylcyclobutyl)acetate\text{Cyclobutanol} + \text{BrCH₂COOEt} \xrightarrow{\text{NaH, DMF}} \text{Ethyl 2-(3-(benzyloxy)-2,2-dimethylcyclobutyl)acetate}

Optimized conditions :

  • Base : Sodium hydride (1.2 equiv)

  • Solvent : DMF at 0°C → room temperature

  • Yield : 70–75%

Step 3.2: Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH:

Ethyl esterLiOH, THF/H₂O2-(3-(benzyloxy)-2,2-dimethylcyclobutyl)acetic acid\text{Ethyl ester} \xrightarrow{\text{LiOH, THF/H₂O}} 2\text{-(3-(benzyloxy)-2,2-dimethylcyclobutyl)acetic acid}

Conditions :

  • Base : 2 M LiOH (3 equiv)

  • Temperature : 60°C, 12 h

  • Yield : 95–98%

Alternative Route: Direct Functionalization of Preformed Cyclobutane

A convergent approach involves coupling a preassembled cyclobutane fragment with a benzyloxy-acetic acid derivative. WO2019023553A1 discloses Ullmann-type coupling between 3-iodo-2,2-dimethylcyclobutane and benzyloxyacetic acid:

3-Iodo-2,2-dimethylcyclobutane+Benzyloxyacetic acidCuI, L-proline, K₂CO₃Product3\text{-Iodo-2,2-dimethylcyclobutane} + \text{Benzyloxyacetic acid} \xrightarrow{\text{CuI, L-proline, K₂CO₃}} \text{Product}

Conditions :

  • Catalyst : CuI (10 mol%), L-proline (20 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMSO, 90°C, 24 h

  • Yield : 55–60%

This method avoids ketone reduction but suffers from moderate yields due to steric hindrance.

Purification and Characterization

Crude product is purified via recrystallization or chromatography:

  • Recrystallization solvent : Ethyl acetate/hexanes (1:3)

  • HPLC purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN)

  • Key spectral data :

    • ¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 2.47 (d, J=7.2 Hz, 2H, CH₂CO₂H), 1.98–1.85 (m, 1H, cyclobutane-H), 1.32 (s, 6H, 2×CH₃)

    • MS (ESI⁻) : m/z 247.1 [M−H]⁻

Comparative Analysis of Methods

MethodKey StepYield (%)Purity (%)Cost (Relative)Scalability
[2+2] CycloadditionKetene + vinyl ether65–7890–95HighModerate
NaBH₄ ReductionCyclobutanone → alcohol85–9295–98LowHigh
Mitsunobu AlkylationCyclobutanol + ester70–7598–99ModerateHigh
Ullmann CouplingIodocyclobutane + acid55–6085–90HighLow

The Mitsunobu-based route (Sections 3.1–3.2) offers the best balance of yield and scalability, while the Ullmann method is less efficient due to side reactions.

Q & A

Basic Research Question

  • 2D NMR (COSY, NOESY) : Maps 1H^1H-1H^1H coupling and spatial proximities to assign stereochemistry.
  • X-ray Diffraction : Provides bond lengths (e.g., C-C cyclobutane bonds: 1.54–1.58 Å) and angles, critical for confirming non-planarity .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetic acid) .

How do substituents on the benzyloxy group modulate biological activity or physicochemical properties?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents enhance metabolic stability but reduce solubility (logP increases by ~0.5 units per F atom) .
  • Bulkier Substituents : tert-Butyl or aryl groups increase steric hindrance, altering binding affinity in receptor studies (e.g., S1P1 receptor assays) .
  • Data Contradictions : Some analogs show unexpected activity despite similar logP values, suggesting conformational flexibility plays a role .

What reaction pathways are feasible for modifying the acetic acid moiety?

Advanced Research Question

  • Oxidation : KMnO₄ oxidizes the acetic acid side chain to a ketone or carboxylate, depending on conditions .
  • Esterification : SOCl₂ converts the acid to an acyl chloride for amide/ester formation (e.g., coupling with amino acids) .
  • Reduction : LiAlH₄ reduces the acid to a primary alcohol, enabling further functionalization .

How does this compound compare structurally to other cyclobutane-containing bioactive molecules?

Advanced Research Question

Compound Dihedral Angle Key Substituents Bioactivity
Target Compound17.5°3-Benzyloxy, 2,2-dimethylUnder investigation
(±)-cis-Pinonic Acid29.8°3-Acetyl, 2,2-dimethylPlant growth regulator
(+)-trans-Pinonic Acid19.1°3-Acetyl, 2,2-dimethylAntiviral activity
Methyl (±)-2-((1R,3R)-3-...)acetate18.6°3-Acetyl-indole derivativeS1P1 receptor modulation

Insight : Smaller dihedral angles correlate with enhanced rigidity, potentially improving target selectivity .

How are contradictions in spectral data resolved during structural elucidation?

Advanced Research Question

  • Case Study : Discrepancies in 1H^1H NMR splitting patterns may arise from dynamic ring puckering. Saturation transfer experiments or low-temperature NMR (−40°C) can "freeze" conformers for clearer analysis .

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